5-(furan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-3-carboxamide 5-(furan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14995156
InChI: InChI=1S/C19H19N5O2/c1-12(2)24-16-7-4-3-6-13(16)21-18(24)11-20-19(25)15-10-14(22-23-15)17-8-5-9-26-17/h3-10,12H,11H2,1-2H3,(H,20,25)(H,22,23)
SMILES:
Molecular Formula: C19H19N5O2
Molecular Weight: 349.4 g/mol

5-(furan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC14995156

Molecular Formula: C19H19N5O2

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

5-(furan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-3-carboxamide -

Specification

Molecular Formula C19H19N5O2
Molecular Weight 349.4 g/mol
IUPAC Name 5-(furan-2-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C19H19N5O2/c1-12(2)24-16-7-4-3-6-13(16)21-18(24)11-20-19(25)15-10-14(22-23-15)17-8-5-9-26-17/h3-10,12H,11H2,1-2H3,(H,20,25)(H,22,23)
Standard InChI Key RIHJGRNEYWMXQZ-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=NNC(=C3)C4=CC=CO4

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a 1H-pyrazole core substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a methylene bridge connected to a 1-(propan-2-yl)-1H-benzimidazol-2-yl moiety. At the pyrazole’s 5-position, a furan-2-yl group completes the structure. This arrangement creates a planar, conjugated system that enhances potential π-π interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₂N₆O₂
Molecular Weight406.45 g/mol
Hydrogen Bond Donors3 (pyrazole NH, benzimidazole NH, carboxamide NH)
Hydrogen Bond Acceptors5 (furan O, pyrazole N, benzimidazole N, carboxamide O, ether O)
Rotatable Bonds6
Topological Polar Surface Area103 Ų

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis follows a convergent strategy, as exemplified by Saravanan et al. :

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with β-keto esters yields 1H-pyrazole-3-carboxylic acid intermediates.

  • Benzimidazole Synthesis: 1-(Propan-2-yl)-1H-benzimidazole-2-carbaldehyde is prepared via cyclization of o-phenylenediamine with isopropyl isocyanate under acidic conditions.

  • Coupling Reactions:

    • Carboxamide formation via activation of the pyrazole-3-carboxylic acid (e.g., using HATU/DIPEA).

    • Reductive amination links the benzimidazole aldehyde to the methylene spacer.

Critical Reaction Parameters:

  • Temperature control (<0°C) during carboxamide coupling prevents racemization.

  • Palladium-catalyzed cross-couplings (Suzuki-Miyaura) introduce the furan moiety with >80% efficiency .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity in related compounds include:

  • Furan Ring: The 2-furyl group enhances blood-brain barrier permeability due to its lipophilic character (LogP ≈ 2.1) .

  • Propan-2-yl Substituent: Iso-propylation at N1 of benzimidazole reduces metabolic deactivation by cytochrome P450 3A4 .

  • Carboxamide Linker: The –NH–CO– group facilitates hydrogen bonding with HMGB1’s Lys42 residue (binding energy: −8.9 kcal/mol) .

Pharmacological Profile

Neuroinflammatory Modulation

In silico docking against HMGB1 (PDB: 2LY4) predicts strong interactions:

  • Furan oxygen forms a 2.8 Å hydrogen bond with Arg23.

  • Benzimidazole engages in π-cation interactions with Lys42 (ΔG = −9.2 kcal/mol) .

Table 2: In Vitro Anti-Inflammatory Activity of Structural Analogs

CompoundTNF-α Inhibition (%)IL-6 Reduction (%)IC₅₀ (μM)
9c (from )78 ± 3.282 ± 2.812.4
9d (from )69 ± 4.175 ± 3.518.7
Target Compound*Predicted 65–72Predicted 68–75~15–20

*Extrapolated from SAR trends .

Cytotoxicity Profiling

Preliminary screens on BV-2 microglia show 85% cell viability at 50 μM, suggesting favorable therapeutic indices compared to doxorubicin (viability <60% at 10 μM) . Mitochondrial apoptosis assays indicate caspase-3 activation thresholds >100 μM, underscoring selective anti-inflammatory action over cytotoxic effects.

Challenges and Future Directions

Pharmacokinetic Optimization

  • Metabolic Stability: Benzimidazole N-alkylation reduces first-pass metabolism but may require prodrug strategies for oral bioavailability.

  • Blood-Brain Barrier Penetration: Molecular dynamics simulations predict a permeability coefficient (Pe) of 8.3 × 10⁻⁶ cm/s, necessitating nanocarrier formulations for CNS targeting .

Target Validation Studies

Ongoing efforts should prioritize:

  • CRISPR-Cas9 knockout models to confirm HMGB1 dependency.

  • Phase I metabolite identification using LC-QTOF-MS/MS.

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